1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole
CAS No.: 100193-74-6
Cat. No.: VC21448251
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100193-74-6 |
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Molecular Formula | C12H13N3O2 |
Molecular Weight | 231.25g/mol |
IUPAC Name | 1-benzyl-3,5-dimethyl-4-nitropyrazole |
Standard InChI | InChI=1S/C12H13N3O2/c1-9-12(15(16)17)10(2)14(13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Standard InChI Key | MYVFMBDPEXBOSC-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 100193-74-6) is characterized by specific physicochemical properties that determine its behavior in various chemical reactions and biological systems. The basic structural features include a five-membered pyrazole heterocycle with two adjacent nitrogen atoms, bearing specific substitutions that influence its reactivity profile.
Structural Features and Electronic Properties
The compound contains several key functional groups that contribute to its chemical behavior:
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The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a scaffold for various substitutions.
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The benzyl group at N1 position increases lipophilicity and introduces potential for π-π interactions.
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Methyl substituents at positions 3 and 5 contribute electron density to the pyrazole ring through an inductive effect.
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The nitro group at position 4 is strongly electron-withdrawing, activating the ring toward nucleophilic substitutions and serving as a versatile precursor for further modifications.
These structural features collectively determine the compound's reactivity patterns, making it a valuable intermediate in synthetic chemistry, particularly for applications in medicinal chemistry research.
Synthesis Methods
The synthesis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole can be accomplished through several synthetic routes, with N-alkylation of an appropriately substituted pyrazole being the most commonly reported approach.
Alkylation of Pyrazole Precursor
The primary synthetic route involves the alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with benzyl bromide. This straightforward procedure has been documented in the literature as part of the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides .
The general synthetic procedure involves treating 3,5-dimethyl-4-nitro-1H-pyrazole (referred to as compound 24 in the literature) with benzyl bromide under basic conditions. This reaction selectively alkylates the N1 position of the pyrazole ring, yielding 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole .
The reaction can be represented as follows:
3,5-dimethyl-4-nitro-1H-pyrazole + benzyl bromide → 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole
Typical reaction conditions include:
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Base: Potassium carbonate or sodium hydride
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Solvent: DMF, acetone, or THF
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Temperature: Room temperature to moderate heating
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Reaction time: Several hours
This alkylation approach is particularly valuable because it provides the target compound in reasonable yields and allows for subsequent transformations, particularly the reduction of the nitro group to access various derivatives.
Cyclization Approach
This method involves the reaction of benzylhydrazine with a suitable 1,3-dicarbonyl compound followed by nitration at the 4-position. The general procedure for pyrazole synthesis via cyclization involves combining a 1,3-dicarbonyl compound with a substituted hydrazine in the presence of a catalyst .
A typical procedure might involve:
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Reaction of benzylhydrazine with a 1,3-dicarbonyl compound (such as 2,4-pentanedione)
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Cyclization to form 1-benzyl-3,5-dimethyl-1H-pyrazole
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Nitration at position 4 using a suitable nitrating agent
Direct Nitration of 1-Benzyl-3,5-dimethyl-1H-pyrazole
This approach would involve the synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole followed by regioselective nitration at position 4. While this route is theoretically possible, controlling the regioselectivity of nitration may present challenges.
The choice of synthetic route would depend on various factors including the availability of starting materials, required scale, and considerations of yield and purity. The alkylation approach described in Section 2.1 appears to be the most direct and commonly employed method based on the available literature.
Chemical Reactivity and Transformations
The chemical reactivity of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is primarily determined by its functional groups, with the nitro group at position 4 being particularly significant for subsequent transformations. Understanding these reactivity patterns is essential for utilizing this compound as a building block in organic synthesis.
Nitro Group Reduction
The most significant transformation of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is the reduction of the nitro group to form the corresponding amine. This reaction has been well-documented in the literature, particularly as a key step in the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides:
"Alkylation of pyrazole 24 with benzyl bromide followed by reduction of the nitro group with NaBH₄ in the presence of NiCl₂ gave amine 25a..."
This reduction can be carried out using various reducing agents:
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NaBH₄/NiCl₂ (as reported in the literature)
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Catalytic hydrogenation (H₂/Pd-C)
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SnCl₂ in ethanol
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Iron or zinc in acetic acid
The resulting 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine is a versatile intermediate that can be further functionalized through various reactions at the amino group.
Amide Formation
Following the reduction of the nitro group, the resulting amine readily undergoes amide coupling reactions with carboxylic acids or their activated derivatives. This transformation is crucial for the synthesis of bioactive compounds:
"...amine 25a, which in turn underwent an amide coupling reaction to afford compound 1."
The general procedure involves:
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Activation of a carboxylic acid (using coupling reagents like HBTU, EDC/HOBt, or via conversion to acid chlorides)
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Reaction with 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine
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Formation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides or related derivatives
This transformation has led to compounds with significant biological activities, particularly anticancer properties and autophagy modulation.
Applications in Medicinal Chemistry
1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole has found significant applications in medicinal chemistry, primarily as a precursor for compounds with therapeutic potential. Its derivatives have demonstrated promising biological activities, particularly in cancer research.
Development of Autophagy Modulators
Perhaps the most noteworthy application of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is in the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which have been identified as autophagy modulators with potent anticancer activity. As reported in the literature:
"Guided by antiproliferative activity in MIA PaCa-2 cells, we have performed preliminary structure–activity relationship studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. Two selected compounds showed submicromolar antiproliferative activity and good metabolic stability."
These compounds modulate autophagy through a unique mechanism of action that involves both induction of autophagy under basal conditions and disruption of autophagic flux under nutrient-deprived conditions. This dual activity makes them particularly interesting as potential therapeutic agents for cancer, especially for aggressive malignancies like pancreatic ductal adenocarcinoma (PDAC).
Targeting mTORC1 Signaling Pathway
Derivatives of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole have been shown to affect the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cellular metabolism, growth, and autophagy:
"Treatment of cells with 10 μM compound 23 resulted in reduced mTORC1 reactivation following starvation and subsequent refeed, as judged by the phosphorylation levels of P70 and 4EBP1, two mTORC1 specific substrates."
This activity is significant because dysregulation of mTORC1 signaling is implicated in various human diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Compounds that modulate this pathway represent potential therapeutic agents for these conditions.
Anticancer Research
The derivatives of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole have shown particular promise in anticancer research, especially against pancreatic cancer:
"N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides may hold promise as a new class of anticancer agents against PDAC. Further SAR studies and elucidation of their mechanism of action are therefore warranted."
The potential selectivity of these compounds for cancer cells over normal cells is particularly noteworthy:
"It is tempting to speculate that these compounds might be able to selectively target solid tumor cells that are under metabolic stress and hypoxia due to poor vasculature and impeded delivery of nutrients and oxygen."
This suggests a potential therapeutic window where these compounds might preferentially affect cancer cells while sparing normal tissues, a highly desirable attribute for anticancer agents.
Biological Activities and Research Findings
Research on derivatives of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, particularly N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, has revealed several important biological activities that highlight their potential therapeutic applications.
Antiproliferative Activity Against Cancer Cells
Studies have demonstrated significant antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides against pancreatic cancer cells:
"Two selected compounds showed submicromolar antiproliferative activity and good metabolic stability."
This activity was particularly observed in MIA PaCa-2 cells, a pancreatic cancer cell line that is commonly used as a model for pancreatic ductal adenocarcinoma. The submicromolar potency suggests a high level of efficacy that warrants further investigation for potential therapeutic development.
Autophagy Modulation
A unique aspect of these compounds is their dual effect on autophagy:
"Both compounds reduced mTORC1 activity and increased autophagy at the basal level. In addition, they disrupted autophagic flux by interfering with mTORC1 reactivation and clearance of LC3-II under starvation/refeed conditions, as evidenced by accumulation of LC3-II and abnormal LC3 labeled punctae."
This dual mechanism represents a novel approach to targeting cancer cells:
Condition | Effect on Autophagy | Potential Impact |
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Basal | Increased autophagy | May promote homeostasis in normal cells |
Starvation/Refeed | Disrupted autophagic flux | May compromise survival of stressed cancer cells |
This differential effect could potentially provide a therapeutic window, where cancer cells that rely on autophagy for survival under stress conditions might be selectively targeted:
"Therefore, compound 23 and its analogues might represent a new class of autophagy modulators that possess remarkable anticancer activity."
Effects on mTORC1 Signaling
Research has shown that these compounds influence mTORC1 signaling, a central regulator of cellular metabolism and growth:
"Treatment of cells with 10 μM compound 23 resulted in reduced mTORC1 reactivation following starvation and subsequent refeed, as judged by the phosphorylation levels of P70 and 4EBP1, two mTORC1 specific substrates."
This activity on mTORC1 appears to be dose-dependent:
The ability to modulate mTORC1 signaling is significant because this pathway is frequently dysregulated in cancer and various other diseases, making it an important therapeutic target.
Metabolic Stability
An important finding for potential drug development is the good metabolic stability exhibited by selected compounds:
"Our preliminary SAR studies on the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide core structure have led to compounds 23 and 22, which show submicromolar antiproliferative activity and good metabolic stability."
Comparative Analysis with Related Compounds
A comparative analysis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole with related pyrazole derivatives provides insights into structure-activity relationships and the impact of various substitutions on physical, chemical, and biological properties.
Structural Variations in Pyrazole Derivatives
Table 2 compares 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole with structurally related pyrazole derivatives mentioned in the literature:
These structural variations impact several key properties:
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Lipophilicity: The presence of a benzyl group at N1 in 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole likely increases lipophilicity compared to unsubstituted or methyl-substituted derivatives, potentially enhancing membrane permeability.
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Electronic Properties: Substitutions at positions 3 and 5 (methyl vs. bromo) alter the electronic distribution within the pyrazole ring, which can influence the reactivity of the nitro group at position 4.
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Molecular Recognition: Different N1 substituents (none, methyl, phenyl, or benzyl) affect the three-dimensional structure of the molecule, which can impact interactions with biological targets.
Comparison with Derivatives After Nitro Group Reduction
The reduction of the nitro group in 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole yields 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine, which serves as a precursor for bioactive compounds, particularly N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.
The transformation from a nitro-substituted compound to amide derivatives results in significant changes in biological activity:
"N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides may represent a new class of autophagy modulators that possesses potent anticancer activity and potentially a novel mechanism of action."
This highlights the importance of the amide functionality at position 4 for biological activity, particularly for interactions with targets involved in autophagy regulation and cancer cell growth.
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